![molecular formula C12H10F3N3O B1404639 1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1443291-23-3](/img/structure/B1404639.png)
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one
Overview
Description
1-(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one, commonly known as TFMT, is a trifluoromethylated heterocyclic compound that has been gaining attention in recent years due to its potential applications in scientific research. TFMT is a promising compound due to its unique combination of structural features, which make it an ideal candidate for a variety of scientific research applications.
Scientific Research Applications
Antimicrobial Agent
The triazole core of the compound is known for its antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens .
Anticancer Research
Triazole derivatives, including this compound, have been studied for their potential in anticancer therapy. They can be designed to interfere with specific cancer cell lines, offering a pathway for targeted cancer treatments .
Biological Activity Modulation
The structural motif of triazoles is often incorporated into molecules designed to modulate biological activity. This compound could be used to influence various biochemical pathways, potentially leading to the development of new therapeutic drugs .
Chemical Synthesis Intermediate
This compound serves as an intermediate in the synthesis of more complex chemical entities. Its reactive sites make it a valuable building block in organic synthesis, leading to a variety of end products with diverse applications .
Cytotoxicity Studies
With its triazole component, the compound is useful in cytotoxicity studies to evaluate the efficacy and safety of new drug candidates. It can help in determining the therapeutic index of potential pharmaceuticals .
Development of Diagnostic Agents
The compound’s unique structure allows for the creation of diagnostic agents that can bind to specific proteins or DNA sequences, aiding in the detection and diagnosis of diseases .
Enzyme Inhibition
Researchers can use this compound to study enzyme inhibition, which is crucial in understanding disease mechanisms and developing drugs that can control enzymatic activity related to various health conditions .
Material Science Applications
The compound’s properties may be explored in material science for the development of new materials with specific characteristics, such as enhanced durability or conductivity .
Mechanism of Action
Target of Action
Triazole derivatives have been known to interact with a variety of biological targets
Mode of Action
It is known that triazole compounds often form hydrogen bonds and hydrophobic interactions with their targets . The specific interactions of this compound would depend on its target.
Biochemical Pathways
Triazole compounds are known to interact with a variety of biochemical pathways depending on their targets
Pharmacokinetics
The compound has a predicted boiling point of 3837±520 °C, a predicted density of 135±01 g/cm3, and a predicted pKa of 1308±020 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Triazole compounds are known to have a variety of effects depending on their targets
properties
IUPAC Name |
1-[1-[[3-(trifluoromethyl)phenyl]methyl]triazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8(19)11-7-18(17-16-11)6-9-3-2-4-10(5-9)12(13,14)15/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOOQHNUJFCZNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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